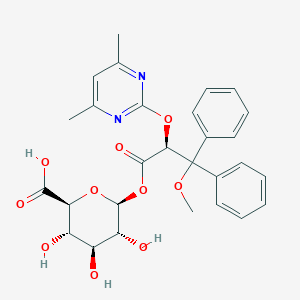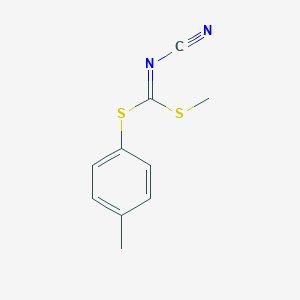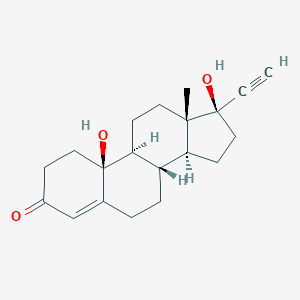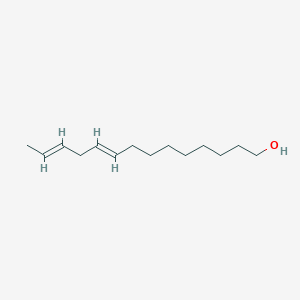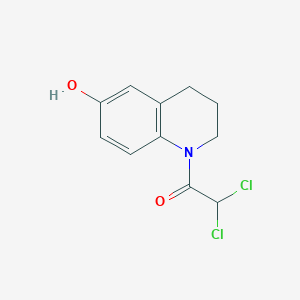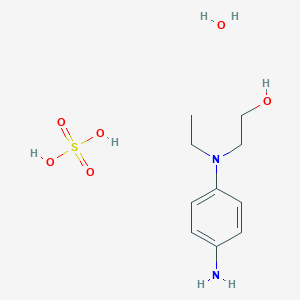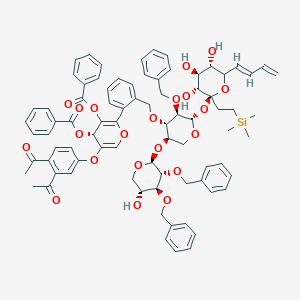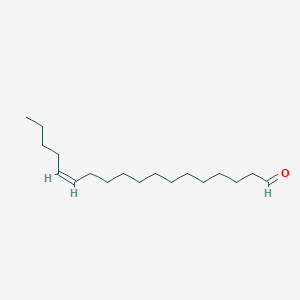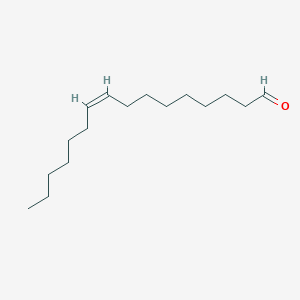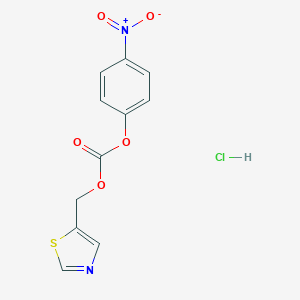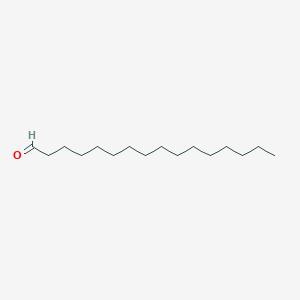methanone CAS No. 144824-63-5](/img/structure/B134181.png)
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPM belongs to the class of aryl ketones and has a molecular weight of 275.32 g/mol.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of compounds, including those similar to 4-(Methoxymethoxy)phenylmethanone, were synthesized and shown to exhibit significant antimicrobial activity. Notably, compounds containing a methoxy group demonstrated high antimicrobial efficacy, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Molecular Structure and Electronic Properties
Theoretical investigations of a pyridylindolizine derivative, structurally similar to 4-(Methoxymethoxy)phenylmethanone, highlighted its molecular structure and electronic properties. This study compared modeling results with experimental data, providing insights into molecular modeling and the reliability of semi-empirical methods (Cojocaru et al., 2013).
Structural Investigation
A detailed structural investigation of a related compound was conducted using single-crystal X-ray diffraction. This study provided insights into the crystallographic properties, such as the conformational disorder in the methoxy group and the orientation of phenyl rings, which can be relevant to similar compounds (Akkurt et al., 2003).
Isomorphous Structures and Disorder
Research on isomorphous structures, including analogs of 4-(Methoxymethoxy)phenylmethanone, revealed insights into molecular disorder and the implications for data-mining in structural databases. This research is relevant for understanding the structural diversity and complexity of similar compounds (Swamy et al., 2013).
Conversion to Enones
A study focused on the conversion of 4-pyridyl propargylic alcohols to enones, which is relevant to the chemical transformations of compounds like 4-(Methoxymethoxy)phenylmethanone. This research provides insights into the stereochemistry and reaction conditions for such conversions (Erenler & Biellmann, 2005).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analysis of a compound closely related to 4-(Methoxymethoxy)phenylmethanone was conducted, offering insights into the intermolecular hydrogen bonding and molecular arrangement in the crystal lattice. This study aids in understanding the structural behavior of similar compounds (Lakshminarayana et al., 2009).
Synthesis of Low-Cost Emitters with Large Stokes' Shift
Research on the synthesis of low-cost emitters with large Stokes' shift using derivatives similar to 4-(Methoxymethoxy)phenylmethanone has significant implications for optical materials. This study explored how structural variations affect optical properties and quantum yields (Volpi et al., 2017).
Biocatalysis for Enantiomerically Pure Compounds
A biocatalytic process was developed to produce enantiomerically pure derivatives of compounds structurally related to 4-(Methoxymethoxy)phenylmethanone, demonstrating the potential for green chemistry in synthesizing complex molecules (Şahin et al., 2019).
Molecular Docking and Hirshfeld Surface Analysis
Molecular docking and Hirshfeld surface analysis were performed on a compound related to 4-(Methoxymethoxy)phenylmethanone. This research provides insights into molecular interactions, aiding in the understanding of molecular behavior in various environments (Lakshminarayana et al., 2018).
Eigenschaften
IUPAC Name |
[4-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-6-4-11(5-7-13)14(16)12-3-2-8-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRWTMQUQEIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

